REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[C:6]([Cl:11])[CH:5]=1.[CH2:13]([OH:19])[CH2:14][O:15][CH2:16]CO>O.C1(C)C=CC(S(O)(=O)=O)=CC=1>[OH:19][CH2:13][CH2:14][O:15][CH2:16][CH2:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[C:6]([Cl:11])[CH:5]=1 |f:2.3|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=C(C=C1)O)Cl)=O
|
Name
|
|
Quantity
|
285 g
|
Type
|
reactant
|
Smiles
|
C(COCCO)O
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
catalyst
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Type
|
CUSTOM
|
Details
|
with stirring on an oil bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form a mixture
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
CUSTOM
|
Details
|
externally regulated at a temperature of 150° C.
|
Type
|
CUSTOM
|
Details
|
to react the mixture for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
Thereafter, excess diethylene glycol therein was removed by means of vacuum distillation
|
Type
|
ADDITION
|
Details
|
The residue therein was poured into ice water
|
Type
|
CUSTOM
|
Details
|
the precipitated crystals were recrystallized
|
Name
|
|
Type
|
product
|
Smiles
|
OCCOCCOC(C1=CC(=C(C=C1)O)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 49 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |